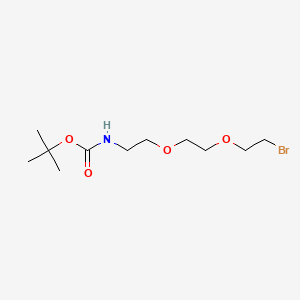

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

説明

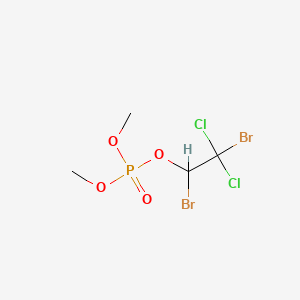

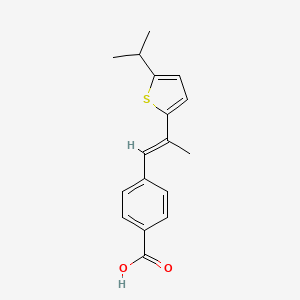

“tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the Inchi Code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .

Synthesis Analysis

The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) .Chemical Reactions Analysis

The compound is a precursor for the total synthesis of tyroscherin . The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 10 . The exact mass of the compound is 311.07322 g/mol .科学的研究の応用

Drug Development and Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. Its structure, containing a protected amine and a leaving group, makes it a valuable intermediate in the construction of complex molecules. For instance, it can be used to introduce polyethylene glycol (PEG) chains into drug molecules, which can improve their solubility and stability in biological environments .

Proteomics Research

In proteomics, this compound serves as a linker to attach peptides to solid supports or other molecules. The tert-butyl group protects the amine during synthesis, and can be removed under mild acidic conditions, allowing for further functionalization .

Material Science

The compound’s ability to act as a cross-linking agent is beneficial in creating polymers with specific properties. It can be used to modify the surface of materials, thereby altering their interaction with other substances .

Bioconjugation Techniques

Bioconjugation involves attaching biomolecules to other molecules or surfaces2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethyl Bromide is used in this field to link biomolecules like proteins or antibodies to various substrates, enhancing their detection or therapeutic properties .

Nanotechnology

In nanotechnology, this compound is used to functionalize the surface of nanoparticles. This functionalization can provide the nanoparticles with the ability to bind to specific biological targets, which is crucial for applications like targeted drug delivery .

Molecular Biology

The compound is used in molecular biology to modify nucleic acids or proteins. It can be used to introduce labels or other functional groups that are necessary for experiments such as fluorescence microscopy or affinity chromatography .

Analytical Chemistry

In analytical chemistry, tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is used as a standard or reagent in various assays. It can help in the quantification and analysis of biological samples, providing insights into their composition .

Environmental Science

This compound can be used in environmental science to study the degradation of pollutants. Its bromide group can act as a tracer to monitor the progress of chemical reactions in environmental samples .

作用機序

Target of Action

Similar compounds have been used in the design of protacs (proteolysis-targeting chimeras), which are molecules that can selectively degrade target proteins .

Mode of Action

This compound contains a Boc-protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Protacs, which this compound could potentially be used to design, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

If used in the design of protacs, the result of action would be the selective degradation of target proteins .

Action Environment

The compound is sensitive to light and moisture . It should be stored in a sealed container in a dry environment, and at a temperature of -20°C . These environmental factors could influence the compound’s action, efficacy, and stability.

将来の方向性

特性

IUPAC Name |

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWDCMKAMHBDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625864 | |

| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | |

CAS RN |

165963-71-3 | |

| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

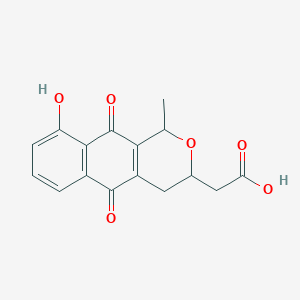

![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)